molecular formula C15H18FN3O3 B2802103 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034537-21-6

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2802103
CAS RN: 2034537-21-6
M. Wt: 307.325
InChI Key: WSZCPKXLBRGNEK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Homogeneous and Heterogenized Catalysts for Alkene Epoxidation

Research by Serafimidou et al. (2008) focused on a related acetamide derivative bearing imidazole rings, synthesized for use as both homogeneous and heterogenized catalysts in alkene epoxidation processes. This derivative, when reacted with manganese(II) ions, formed metal complexes that demonstrated significant catalytic activity in alkene epoxidation using H2O2, favoring productive alkene oxidations (Serafimidou, A., Stamatis, A., & Louloudi, M., 2008).

Antimicrobial and Cytotoxicity Studies

Another study by Kaplancıklı et al. (2012) synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives for their antimicrobial activity and cytotoxicity, showcasing the potential of similar acetamide derivatives in developing new antimicrobial agents (Kaplancıklı, Z., et al., 2012).

Coordination Complexes for Antioxidant Activity

Research by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives, which were used to create novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibited significant antioxidant activity, indicating their potential use in antioxidant applications (Chkirate, K., et al., 2019).

Corrosion Inhibition Studies

A study on imidazoline and its precursors, including an amide derivative, evaluated their efficacy as corrosion inhibitors in acid media. This research highlighted the potential use of imidazole and acetamide derivatives in protecting materials against corrosion (Cruz, J., et al., 2004).

Synthesis and Crystal Structure Analysis

Li et al. (2015) conducted a study on the crystal structure of a related compound, providing insights into the molecular conformation and potential interactions, which could be valuable in the design of new materials or drugs (Li, Z., et al., 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-13-3-1-2-4-14(13)22-11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZCPKXLBRGNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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